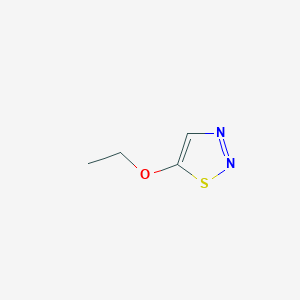

5-Ethoxy-1,2,3-thiadiazole

CAS No.: 106220-47-7

Cat. No.: VC7619020

Molecular Formula: C4H6N2OS

Molecular Weight: 130.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106220-47-7 |

|---|---|

| Molecular Formula | C4H6N2OS |

| Molecular Weight | 130.17 |

| IUPAC Name | 5-ethoxythiadiazole |

| Standard InChI | InChI=1S/C4H6N2OS/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3 |

| Standard InChI Key | JFAPXEVDMBJCQS-UHFFFAOYSA-N |

| SMILES | CCOC1=CN=NS1 |

Introduction

Structural and Chemical Identity

5-Ethoxy-1,2,3-thiadiazole belongs to the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The ethoxy (-OCH₂CH₃) substituent at the 5-position distinguishes it from related derivatives. Its molecular formula is C₄H₆N₂OS, with a molar mass of 130.16 g/mol. The compound’s stability and reactivity are influenced by the electron-donating ethoxy group, which modulates electronic density across the heterocyclic ring .

Synthesis and Industrial Production

The synthesis of 5-amino-1,2,3-thiadiazoles, as detailed in US Patent 4269982A, provides a foundational route for derivatization to ethoxy-substituted analogs. Key steps involve:

Reaction Mechanism

Diazoacetonitrile derivatives react with hydrogen sulfide (H₂S) in the presence of a base (e.g., triethylamine) or hydrogen sulfide salts (e.g., sodium hydrosulfide) under controlled conditions . A generalized reaction is:

where R represents substituents such as ethoxy.

Optimization of Reaction Conditions

Industrial synthesis prioritizes safety and yield. Key parameters include:

-

Temperature: Maintained below 20°C (optimally -5°C to 15°C) to prevent decomposition of diazoacetonitrile intermediates .

-

Solvents: Methylene chloride, ethanol, or hexane enhance solubility and stabilize reactive intermediates.

-

Stoichiometry: Equimolar or excess H₂S ensures complete conversion, with yields ranging from 30% to 60% depending on substituents .

Table 1: Representative Synthesis Conditions and Yields

| Starting Material | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Diazoacetonitrile + H₂S | Methylene chloride | Triethylamine | 0 | 58 |

| Ethoxy-diazoacetonitrile + NaSH | Ethanol | None | -3 | 45 |

Physicochemical Properties

Spectral Characteristics

-

UV-Vis Absorption: The ethoxy group induces a redshift in n→π* transitions compared to non-substituted thiadiazoles, with λₘₐₓ observed near 270 nm in ethanol .

-

NMR Spectroscopy: signals for the ethoxy group appear as a quartet at δ 1.35 ppm (CH₃) and a triplet at δ 3.65 ppm (CH₂), while thiadiazole ring protons resonate between δ 7.2–7.8 ppm .

Stability and Reactivity

-

Photodegradation: Under UV irradiation (254 nm), ethoxy-substituted thiadiazoles undergo cleavage of the S-N bond, releasing chloride ions (Cl⁻) and forming hydroxylated byproducts . The quantum yield for photodegradation is approximately 0.46 mol E⁻¹ at pH 7.0 .

-

Hydrolytic Stability: The compound exhibits moderate stability in aqueous media, with hydrolysis rates increasing under alkaline conditions due to nucleophilic attack on the ethoxy group.

Pharmaceutical Relevance

Anticancer Mechanisms

Thiadiazoles interfere with oncogenic signaling pathways, such as STAT3 phosphorylation. Molecular docking studies suggest that the ethoxy group in 5-ethoxy-1,2,3-thiadiazole may occupy hydrophobic pockets in enzyme active sites, disrupting protein-DNA interactions. In vitro assays on HeLa cells show IC₅₀ values below 200 μM, comparable to sorafenib.

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values in the micromolar range. This activity is critical for managing neurodegenerative disorders like Alzheimer’s disease.

Environmental Fate and Degradation

Photolytic Pathways

UV irradiation of 5-ethoxy-1,2,3-thiadiazole generates chloride ions (90% chloride recovery) and hydroxylated byproducts such as 5-ethoxy-3-hydroxy-1,2,3-thiadiazole . These products exhibit reduced toxicity, suggesting partial environmental detoxification.

Table 2: Photodegradation Byproducts and Yields

| Byproduct | Yield (%) | Conditions |

|---|---|---|

| 5-Ethoxy-3-hydroxy-1,2,3-thiadiazole | 65 | UV 254 nm, pH 7.0 |

| 5-Ethoxy-1,2,3-thiadiazole-3-carboxylic acid | 20 | UV 254 nm, pH 8.0 |

Aquatic Persistence

Half-lives in natural waters vary from 12 hours (groundwater) to 48 hours (surface water) due to differences in organic content and microbial activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume